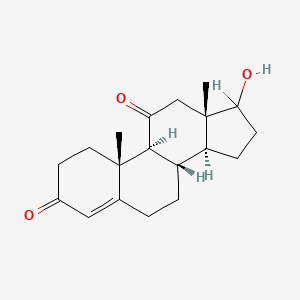

17-Hydroxyandrost-4-ene-3,11-dione

概要

説明

17-Hydroxyandrost-4-ene-3,11-dione is a naturally occurring steroid and androgen prohormone primarily produced in the adrenal glands. It plays a significant role in the biosynthesis of various steroid hormones and is closely related to other androgens such as adrenosterone and 11-ketotestosterone .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyandrost-4-ene-3,11-dione typically involves the microbial hydroxylation of androst-4-ene-3,17-dione. This process can be carried out using specific strains of actinobacteria, such as Mycobacterium neoaurum . The reaction conditions often include a two-step one-pot bioconversion process where phytosterols are first converted to androst-4-ene-3,17-dione, which is then hydroxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the use of microbial biotransformation techniques. The process begins with the conversion of phytosterols to androst-4-ene-3,17-dione using Mycobacterium strains. This intermediate is then hydroxylated at the 11α position using Aspergillus ochraceus or other suitable organisms to yield the final product .

化学反応の分析

Types of Reactions: 17-Hydroxyandrost-4-ene-3,11-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 11-ketoandrost-4-ene-3,17-dione.

Reduction: Reduction reactions can convert it to 11β-hydroxyandrost-4-ene-3,17-dione.

Substitution: Substitution reactions can introduce different functional groups at various positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: 11-Ketoandrost-4-ene-3,17-dione

Reduction: 11β-Hydroxyandrost-4-ene-3,17-dione

Substitution: Various halogenated and organometallic derivatives

科学的研究の応用

17-Hydroxyandrost-4-ene-3,11-dione has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of various steroidal pharmaceuticals.

Biology: The compound is used to study steroid metabolism and hormone regulation.

Medicine: It is a precursor in the production of corticosteroids and other therapeutic agents.

Industry: The compound is utilized in the manufacture of steroid-based drugs and supplements

作用機序

17-Hydroxyandrost-4-ene-3,11-dione exerts its effects by binding to androgen receptors and influencing gene expression. It plays a crucial role in the biosynthesis of corticosteroids and other steroid hormones. The molecular targets include enzymes involved in steroidogenesis, such as 11β-hydroxylase and 17α-hydroxylase .

類似化合物との比較

11β-Hydroxyandrost-4-ene-3,17-dione: An endogenous steroid and androgen prohormone.

Adrenosterone (11-ketoandrostenedione): A related compound involved in steroid metabolism.

11-Ketotestosterone: Another androgen produced in the adrenal glands.

Uniqueness: 17-Hydroxyandrost-4-ene-3,11-dione is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the biosynthesis of various corticosteroids. Its ability to undergo diverse chemical reactions further enhances its utility in scientific research and industrial applications .

生物活性

17-Hydroxyandrost-4-ene-3,11-dione, also known as 11-ketotestosterone (11-KT), is a significant androgenic steroid that plays a crucial role in various biological processes. This compound is primarily produced in the gonads and adrenal glands and is involved in the regulation of reproductive functions and other physiological activities. Its biological activity is characterized by its interaction with androgen receptors and its influence on cellular proliferation and differentiation.

Chemical Structure and Properties

This compound is a derivative of testosterone, featuring a keto group at the C11 position. This structural modification enhances its androgenic activity while minimizing estrogenic effects. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H26O3 |

| Molecular Weight | 302.41 g/mol |

| Melting Point | 200-205 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |

Androgen Receptor Activation

The primary mechanism of action for this compound is its ability to activate androgen receptors (AR). Studies have demonstrated that 11-KT can effectively stimulate AR-mediated transcriptional activity in various cell lines, including prostate cancer cells. This activation leads to enhanced expression of genes involved in cell growth and differentiation, particularly in androgen-sensitive tissues .

Effects on Cell Proliferation

Research has shown that 11-KT significantly influences cell proliferation rates. In vitro studies using MCF-7 breast cancer cells transfected with AR revealed that 11-KT inhibited cell proliferation in a dose-dependent manner. This effect is attributed to its selective activation of AR without promoting estrogen receptor-mediated pathways .

Additionally, studies have indicated that 11-KT can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, making it a potential candidate for therapeutic applications in hormone-sensitive cancers .

Clinical Observations

A study involving male patients with testosterone deficiency highlighted the role of 11-KT as a major androgen produced in human gonads. The findings suggested that plasma levels of 11-KT were comparable to those of testosterone in certain populations, indicating its significance in androgenic activity .

Furthermore, investigations into the effects of natural steroid administration have shown that 11-KT can be detected in urine samples from athletes, suggesting its potential use as a doping agent in sports .

Enzymatic Pathways

The synthesis of this compound involves several enzymatic steps primarily catalyzed by cytochrome P450 enzymes. Notably, P450 17A1 plays a critical role in converting pregnenolone and progesterone into androgens like testosterone and subsequently to 11-KT. This enzymatic pathway is essential for maintaining androgen homeostasis within the body .

特性

IUPAC Name |

(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMRQZHJLJSBO-LZFPPVAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53187-98-7 | |

| Record name | 11-Ketotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。